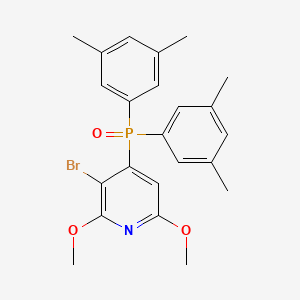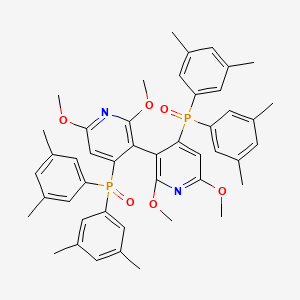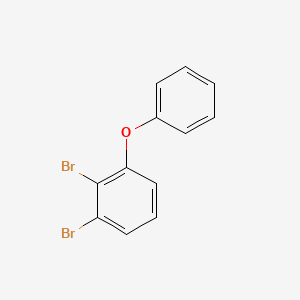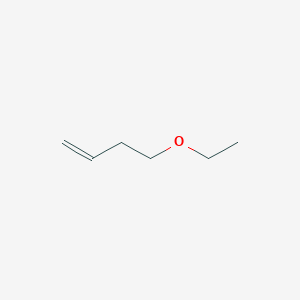
1-Butene, 4-ethoxy-
Overview
Description
1-Butene, 4-ethoxy- is an organic compound with the molecular formula C6H12O. It belongs to the class of ethers, characterized by an oxygen atom connecting two alkyl groups. This compound consists of a four-carbon chain (butene) with a double bond between the first and second carbon atoms (C=C) and an ethoxy group (CH3CH2O) attached to the fourth carbon atom through an ether linkage (C-O-C).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butene, 4-ethoxy- can be synthesized through various methods. One common method involves the reaction of 1-butene with ethanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the ether linkage.
Industrial Production Methods: In industrial settings, the continuous synthesis method is often employed. This involves continuously introducing raw materials, such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The reaction is carried out under controlled temperature and pressure conditions, followed by continuous extraction to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Butene, 4-ethoxy- undergoes various chemical reactions, including:
Addition Reactions: The double bond can undergo addition reactions with reagents such as hydrogen (hydrogenation) to form a saturated butane derivative.
Cleavage Reactions: The ether linkage can be cleaved under acidic or basic conditions, yielding ethanol and butene derivatives.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) is used for hydrogenation reactions.
Acidic Cleavage: Strong acids like hydrochloric acid or sulfuric acid can cleave the ether linkage.
Basic Cleavage: Strong bases like sodium hydroxide can also cleave the ether linkage.
Major Products:
Hydrogenation: Saturated butane derivative.
Cleavage: Ethanol and butene derivatives.
Scientific Research Applications
1-Butene, 4-ethoxy- is widely used in scientific research due to its unique molecular structure and reactivity. Some applications include:
Chemistry: Used as a reagent in organic synthesis to study various chemical reactions and mechanisms.
Biology: Employed in biochemical studies to investigate the interactions of ethers with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butene, 4-ethoxy- involves its reactivity at the double bond and the ether linkage. The double bond can participate in addition reactions, while the ether linkage can undergo cleavage under specific conditions. These reactions are facilitated by the presence of catalysts or reagents that interact with the molecular structure of the compound .
Comparison with Similar Compounds
1-Butene: A simple alkene with a double bond between the first and second carbon atoms.
Ethyl Vinyl Ether: An ether with a vinyl group attached to the oxygen atom.
Uniqueness: 1-Butene, 4-ethoxy- is unique due to the presence of both a double bond and an ether linkage in its structure. This combination allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-ethoxybut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-5-6-7-4-2/h3H,1,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQFBUMLBKKLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44611-46-3 | |
| Record name | 4-ethoxybut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



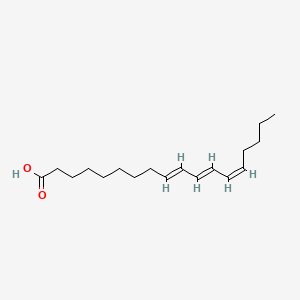
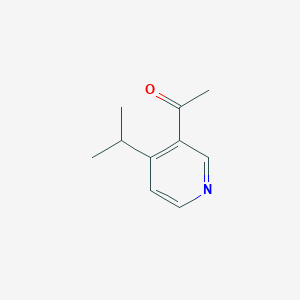
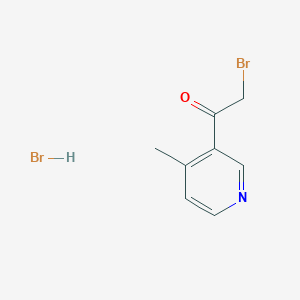

![N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B3425603.png)
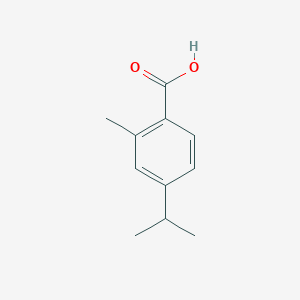
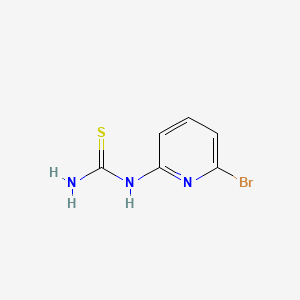
![[6-(3-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B3425638.png)
